Foresaconitine
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Overview
Description
It has the molecular formula C₃₅H₄₉NO₉ and a molecular weight of 627.76 g/mol . This compound is known for its complex structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Foresaconitine is primarily isolated from natural sources, specifically the tubers of Aconitum species The isolation process involves several steps, including extraction, purification, and crystallization
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Aconitum tubers. The process includes:
Harvesting: Collecting the tubers of Aconitum carmichaeli.
Extraction: Using solvents like ethanol or methanol to extract the alkaloids.
Purification: Employing techniques such as column chromatography to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its solid form.
Chemical Reactions Analysis
Types of Reactions
Foresaconitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Foresaconitine has several scientific research applications:
Chemistry: Used as a reference compound in the study of norditerpenoid alkaloids.
Biology: Investigated for its role in plant metabolism and its effects on various biological systems.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals
Mechanism of Action
Foresaconitine exerts its effects through interactions with various molecular targets and pathways. It is known to modulate ion channels, particularly sodium channels, which can affect nerve signal transmission. This modulation can lead to analgesic effects, making it a potential candidate for pain management .
Comparison with Similar Compounds
Foresaconitine is compared with other norditerpenoid alkaloids such as:
- Yunaconitine
- Crassicaudine
- Chasmaconitine
- Bulleyaconitine A
- Franchetine
Uniqueness
This compound is unique due to its specific structural features and biological activities. Its ability to modulate sodium channels distinguishes it from other similar compounds, making it a valuable subject of study in pharmacology and medicinal chemistry .
Properties
IUPAC Name |
[8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPEIXJYAJCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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